molecular formula C20H13Cl2N3O B2973488 1-phenyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone] CAS No. 303984-76-1

1-phenyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]

Cat. No.: B2973488
CAS No.: 303984-76-1
M. Wt: 382.24
InChI Key: ZDFFTLGLNOMTTD-CLCOLTQESA-N
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Description

1-phenyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone] is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes a phenyl group, an indole core, and a hydrazone linkage with a dichlorophenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone] typically involves the condensation of 1-phenyl-1H-indole-2,3-dione with 2,5-dichlorophenylhydrazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-quality material suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-phenyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can lead to various substituted indole derivatives .

Scientific Research Applications

1-phenyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone] has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for investigating cellular processes and interactions.

    Medicine: Potential therapeutic applications include anticancer, antiviral, and antimicrobial activities.

    Industry: It can be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-phenyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone] is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dichlorophenyl hydrazone moiety enhances its potential for various applications compared to simpler indole derivatives .

Properties

IUPAC Name

3-[(2,5-dichlorophenyl)diazenyl]-1-phenylindol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3O/c21-13-10-11-16(22)17(12-13)23-24-19-15-8-4-5-9-18(15)25(20(19)26)14-6-2-1-3-7-14/h1-12,26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFPYTUIFRHPMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601172769
Record name 1-Phenyl-1H-indole-2,3-dione 3-[2-(2,5-dichlorophenyl)hydrazone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601172769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303984-76-1
Record name 1-Phenyl-1H-indole-2,3-dione 3-[2-(2,5-dichlorophenyl)hydrazone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601172769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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